[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methyl](ethyl)amine
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Overview
Description
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanol.
Reaction with Ethylamine: The intermediate is then reacted with ethylamine under controlled conditions to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine can be compared with other benzofuran derivatives such as:
2-Methyl-2,3-dihydrobenzofuran: Similar structure but different substituents.
Psoralen: Known for its use in treating skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
The uniqueness of (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methylamine lies in its specific substituents and the resulting biological activities .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H14BrNO/c1-2-13-7-9-6-10(12)5-8-3-4-14-11(8)9/h5-6,13H,2-4,7H2,1H3 |
InChI Key |
ALUYSWGOOLZTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC2=C1OCC2)Br |
Origin of Product |
United States |
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